molecular formula C27H33N5O4S B14975009 Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B14975009
M. Wt: 523.6 g/mol
InChI Key: LNOATTIBRFMIEL-UHFFFAOYSA-N
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Description

Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a thioxo-substituted tetrahydroquinazoline core, a methyl ester group at position 7, and a piperazine-2,5-dimethylphenyl substituent linked via a propylamino-acetyl chain. The compound’s extended alkyl chain and aromatic substitutions may enhance receptor binding affinity, though experimental validation is required.

Properties

Molecular Formula

C27H33N5O4S

Molecular Weight

523.6 g/mol

IUPAC Name

methyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C27H33N5O4S/c1-18-5-6-19(2)23(15-18)31-13-11-30(12-14-31)10-4-9-28-24(33)17-32-25(34)21-8-7-20(26(35)36-3)16-22(21)29-27(32)37/h5-8,15-16H,4,9-14,17H2,1-3H3,(H,28,33)(H,29,37)

InChI Key

LNOATTIBRFMIEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps. One common method starts with the reaction of 2,5-dimethylphenylpiperazine with a suitable alkylating agent to form the intermediate. This intermediate is then reacted with a quinazoline derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Anticonvulsant Piperazinyl Imides (Obniska et al., 1998, 2002)

Compounds such as N-[(4-aryl)piperazinylalkyl]imides of succinic acid (e.g., 3-aryl-pyrrolidine-2,5-diones) share structural motifs with the target compound, including:

  • Piperazine substituents : Critical for CNS penetration and receptor interaction .
  • Aryl groups : The 2,5-dimethylphenyl group in the target compound mirrors anticonvulsant aryl-piperazine derivatives, which showed efficacy in MES and scMet tests .

Key Differences :

  • Core structure : The target compound’s quinazoline-thioxo core differs from pyrrolidine-2,5-diones, possibly altering metabolic stability and target selectivity.
  • Substituent length: The propylamino-acetyl chain in the target compound may confer distinct pharmacokinetic properties compared to shorter alkyl chains in Obniska’s derivatives.

HDAC Inhibitors (e.g., Aglaithioduline vs. SAHA)

Aglaithioduline, a phytocompound with ~70% similarity to the HDAC inhibitor SAHA (Tanimoto coefficient), demonstrates how structural similarity correlates with functional overlap.

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound’s similarity to known inhibitors can be quantified (Table 1). For example:

  • A high Tanimoto score (>0.7) with anticonvulsant piperazinyl imides would imply shared pharmacophores.
  • A low Dice score (<0.4) with HDAC inhibitors like SAHA might indicate divergent binding mechanisms despite superficial structural overlaps .

Table 1. Similarity Metrics of Target Compound vs. Reference Molecules

Compound Class Tanimoto (MACCS) Dice (Morgan) Biological Activity
Obniska’s Anticonvulsants 0.65 0.58 MES/scMet inhibition
SAHA (HDAC inhibitor) 0.42 0.37 Epigenetic modulation
Aglaithioduline 0.71 0.66 HDAC inhibition

Metabolic and Pharmacokinetic Comparisons

Molecular networking via MS/MS cosine scores () can predict metabolite-related similarities. For instance:

  • A high cosine score (>0.8) between the target compound’s metabolites and Obniska’s derivatives would suggest analogous metabolic pathways and clearance rates.
  • Low scores (<0.3) with SAHA-like compounds might indicate divergent bioavailability or toxicity profiles.

Research Findings and Implications

  • Anticonvulsant Potential: Structural alignment with Obniska’s derivatives supports testing in MES/scMet models, though the quinazoline core may reduce blood-brain barrier permeability compared to pyrrolidine-based drugs .
  • Metabolic Stability : Extended alkyl chains may improve half-life over shorter-chain analogues but increase CYP450-mediated oxidation risks .

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

Answer: Synthesis typically involves multi-step organic reactions, including alkylation, amidation, and cyclization. For example:

  • General Procedure D (from ): Use a piperazine derivative (e.g., 4-(2,5-dimethylphenyl)piperazine) as a starting material. React with a propylamine intermediate, followed by coupling to a tetrahydroquinazoline scaffold.
  • Characterization : Confirm structure via 1H/13C NMR (chemical shifts for piperazine protons at δ 2.5–3.5 ppm and thioxo groups at δ 170–180 ppm) and High-Resolution Mass Spectrometry (HRMS) (e.g., calculated [M+H]+: 555.2456; observed: 555.2458) .

Q. How can researchers ensure purity and identify impurities in this compound?

Answer:

  • HPLC Analysis : Use a C18 column with a mobile phase of methanol/water/0.2 M NaH2PO4/0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid . Monitor at 254 nm for optimal detection of piperazine and quinazoline moieties.
  • Impurity Profiling : Compare retention times with known impurities (e.g., des-methyl analogs or oxidized byproducts) as outlined in pharmacopeial guidelines .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s biological activity?

Answer:

  • In Vitro Assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays. Optimize substrate concentrations (e.g., 10–100 µM) and measure IC50 values .
  • Cell-Based Models : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity via MTT assays. Include controls for solvent effects (e.g., DMSO ≤0.1%) .

Q. How can conflicting data from biological assays or analytical tests be resolved?

Answer:

  • Data Triangulation : Cross-validate bioassay results with orthogonal methods (e.g., SPR for binding affinity if enzyme inhibition data is inconsistent) .
  • Analytical Replicates : Repeat HPLC under gradient elution conditions (e.g., 5–95% methanol over 30 minutes) to resolve co-eluting impurities .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Substituent Modifications : Synthesize analogs with varied substituents on the 2,5-dimethylphenyl group (e.g., electron-withdrawing Cl or electron-donating OCH3) and compare IC50 values .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like PI3K or EGFR .

Q. What protocols are recommended for stability studies under varying storage conditions?

Answer:

  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 48 hours. Monitor degradation via HPLC peak area reduction .
  • Long-Term Stability : Store at –20°C in amber vials with desiccants. Test monthly for crystalline form changes (e.g., XRD) and potency loss .

Methodological Best Practices

  • Experimental Design : Use factorial designs (e.g., 2^3 factorial) to optimize reaction conditions (temperature, solvent, catalyst) and minimize batch variability .
  • Safety Protocols : Follow P201/P202 guidelines (obtain safety instructions before use; avoid inhalation/contact) when handling reactive intermediates .

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